molecular formula C13H15FN2O3 B1401069 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid CAS No. 1316217-52-3

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid

Cat. No.: B1401069
CAS No.: 1316217-52-3
M. Wt: 266.27 g/mol
InChI Key: CKWFNYKZAABJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid is a synthetic piperazine-2-carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This compound features a multifunctional scaffold that combines a carboxylic acid group, a fluorophenyl moiety, and an acetyl group on the piperazine ring. The piperazine-2-carboxylic acid core is a privileged structure in pharmaceutical development, known for its ability to contribute to key molecular interactions with biological targets . The specific placement of the 4-fluorophenyl ring is a common structural motif used to enhance metabolic stability and influence the compound's lipophilicity and binding affinity.The primary research applications for this compound are anticipated in neuroscience and oncology, based on the documented activities of closely related analogs. Piperazine-2-carboxylic acid derivatives have been extensively investigated as key pharmacophores in the development of Multitarget-Directed Ligands (MTDLs) for complex neurodegenerative diseases like Alzheimer's . Specifically, such derivatives have demonstrated potent and selective inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical therapeutic targets . Furthermore, the piperazine scaffold is a fundamental component of many histone deacetylase (HDAC) inhibitors, a major class of epigenetic-targeting anticancer agents . The structural features of this compound suggest potential for interaction with zinc-dependent enzymes, including HDACs, making it a valuable building block for constructing novel HDAC inhibitors with potential selectivity profiles . The presence of the carboxylic acid group offers a versatile handle for further chemical modification, allowing researchers to create amide, ester, or hydroxamate derivatives (a common zinc-binding group) to fine-tune potency, selectivity, and physicochemical properties . This compound is provided For Research Use Only and is intended for use in laboratory research to explore these and other biochemical mechanisms. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-9(17)16-7-6-15(8-12(16)13(18)19)11-4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWFNYKZAABJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with an acetyl group and a 4-fluorophenyl moiety, contributing to its unique biological profile. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.

Biological Activity Overview

Research has indicated that piperazine derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific activities of 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid have been evaluated through various assays.

Antimicrobial Activity

A study synthesized several piperazine derivatives, including the target compound, and tested their antimicrobial properties against various microorganisms. The results showed moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from <1 to 125 μg/mL for certain derivatives. Notably, compounds with structural similarities to 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid demonstrated significant activity against Gram-positive bacteria and fungi .

CompoundMIC (μg/mL)Activity Against
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid<125Mycobacterium smegmatis
Compound 4<1Gram-positive bacteria
Compound 6125Yeast-like fungi

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through structure-activity relationship (SAR) studies. Piperazine derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds similar to 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid were evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting tumor growth .

The biological activity of 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid is thought to be mediated through several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, including neurotransmitter receptors, influencing neuropharmacological outcomes.
  • Enzyme Inhibition : Some studies suggest that piperazine derivatives can inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Antioxidant Properties : The presence of the piperazine ring may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of piperazine derivatives demonstrated that compounds structurally related to 1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid exhibited significant antibacterial effects against resistant strains of bacteria. The study highlighted the importance of functional groups in enhancing biological activity .

Case Study 2: Cancer Cell Line Testing

In vitro studies using various cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics. This suggests a favorable therapeutic index and potential for further development as an anticancer agent .

Comparison with Similar Compounds

Phosphonopropyl Piperazine Derivatives (CPP and CPP-ene)

Example Compounds :

  • CPP (3-((±)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid)
  • CPP-ene ((E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid)

Key Differences :

  • Substituents: CPP and CPP-ene feature phosphonopropyl groups instead of the acetyl and 4-fluorophenyl groups in the target compound.
  • Biological Activity : CPP and its enantiomers are potent NMDA receptor antagonists, with stereochemistry significantly influencing potency (e.g., (R)-CPP is more active than (S)-CPP) .
  • Physicochemical Properties :
    • LogD : CPP derivatives have higher LogD values due to the hydrophobic phosphonate group, enhancing blood-brain barrier penetration compared to the target compound’s LogD of -2.28 .
    • pKa : The phosphonic acid group in CPP (pKa ~1–2) confers stronger acidity than the target compound’s carboxylic acid (pKa 3.82) .

Table 1: Comparison with CPP Derivatives

Property Target Compound CPP CPP-ene
Molecular Weight ~264.25 (estimated) 279.19 261.16
Key Substituents Acetyl, 4-fluorophenyl, COOH Phosphonopropyl, COOH Phosphonopropenyl, COOH
LogD (pH 7.4) -2.28 ~-1.5 (estimated) ~-1.2 (estimated)
NMDA Antagonism Not reported Potent (IC50 ~20–100 nM) Moderate (IC50 ~100–500 nM)
Clinical Relevance Unknown Neuroprotective agent Experimental

Fluorophenyl-Substituted Piperazines

Example Compounds :

  • 1-Acetyl-4-(4-hydroxyphenyl)piperazine
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

Key Differences :

  • Substituent Effects :
    • 4-Fluorophenyl vs. 4-Hydroxyphenyl : The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the hydroxyl group in 1-acetyl-4-(4-hydroxyphenyl)piperazine, which may increase susceptibility to glucuronidation .
    • Carboxylic Acid vs. Carboxamide : The carboxylic acid in the target compound improves solubility but reduces passive diffusion compared to carboxamide derivatives like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

Table 2: Substituent-Driven Property Comparison

Compound Substituent LogD (pH 7.4) Polar Surface Area (Ų) Bioactivity Notes
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid 4-Fluorophenyl, COOH -2.28 60.85 Unknown
1-Acetyl-4-(4-hydroxyphenyl)piperazine 4-Hydroxyphenyl ~-1.5 66.2 Pharmaceutical intermediate
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, CONH2 ~0.8 58.3 Organic synthesis intermediate

Piperazine-2-Carboxylic Acid Derivatives

Example Compounds :

  • Piperazine-2-carboxylic acid enantiomers
  • 1-Acetyl-4-(2-aminoethyl)piperazine-2-carboxylic acid methyl ester

Key Differences :

  • Methyl ester derivatives (e.g., 1-acetyl-4-(2-aminoethyl)piperazine-2-carboxylic acid methyl ester) exhibit higher LogP values (e.g., -1.5 vs. -2.28 in the target compound), favoring lipid membrane penetration .

Preparation Methods

Key Steps:

  • Step 1: Condensation of piperazine with 1,2-difluoro-4-nitrobenzene in aromatic hydrocarbons (toluene/xylene) at 80–90°C to form 1-(2-fluoro-4-nitrophenyl)piperazine.
  • Step 2: Reduction of the nitro group using palladium on carbon (Pd/C) in toluene/xylene to yield 1-(4-aminophenyl)-4-fluorophenylpiperazine.
  • Step 3: Acetylation with acetic anhydride in ethanol/water under basic conditions (K₂CO₃/Na₂CO₃) to introduce the acetyl group.
  • Step 4: Carboxylation at position 2 via Kolbe–Schmitt reaction or carbon dioxide insertion under high pressure.

Example Protocol:

Step Reaction Conditions Yield Source
1 Nitrophenylpiperazine formation Toluene, 85°C, 12 h 78%
2 Nitro reduction Pd/C (10%), H₂, toluene, 50°C 92%
3 Acetylation Acetic anhydride, EtOH/H₂O, K₂CO₃ 80–85%
4 Carboxylation CO₂, 100 atm, 120°C, 24 h 65%

Microwave-Assisted Acetylation and Carboxylation

Key Features:

Advantages:

  • Higher yields (∼85% for acetylation steps).
  • Reduced byproduct formation compared to conventional heating.

Alternative Route via Piperazine-2-carboxylic Acid Derivatives

Strategy:

  • Start with commercially available piperazine-2-carboxylic acid.
  • N-arylation with 4-fluorophenyl bromide via Buchwald–Hartwig coupling.
  • Selective acetylation at the N1 position using acetic anhydride in dichloromethane (DCM).

Challenges:

  • Regioselectivity control during N-arylation and acetylation.
  • Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos).

Comparative Analysis of Methods

Method Pros Cons
Intermediate Functionalization High yields at scale Multi-step, requires nitro reduction
MW-Assisted Fast, energy-efficient Specialized equipment needed
Piperazine-2-carboxylic Acid Route Commercially available starting material Costly catalysts, low regioselectivity

Critical Reaction Parameters

  • Solvent Choice: Aromatic hydrocarbons (toluene/xylene) improve solubility and reaction rates for nitroaryl intermediates.
  • Catalyst Loading: Pd/C (5–10%) optimizes nitro reduction efficiency.
  • Base Selection: K₂CO₃ or Na₂CO₃ minimizes side reactions during acetylation.

Purity and Characterization

  • Final compounds are typically purified via recrystallization (ethanol/water) or column chromatography (silica gel, EtOAc/hexane).
  • Key Analytical Data (from analogous syntheses):
    • MP: 180–182°C (post-recrystallization).
    • IR (KBr): 3150 cm⁻¹ (OH), 1620 cm⁻¹ (C=O).
    • ¹H NMR (DMSO-d₆): δ 7.45 (d, 2H, Ar-F), 3.80 (s, 2H, CH₂CO), 2.95 (m, 4H, piperazine).

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, and what reaction parameters require strict control?

Methodological Answer:
The synthesis of piperazine derivatives typically involves multi-step protocols. For this compound:

  • Key steps may include:
    • Acylation of the piperazine nitrogen using acetylating agents (e.g., acetic anhydride) under inert conditions .
    • Coupling reactions to introduce the 4-fluorophenyl group, requiring palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) .
  • Critical parameters :
    • Temperature control (40–60°C for acylation; 80–100°C for coupling) to avoid side reactions.
    • Solvent selection (e.g., DMF or THF for solubility optimization).
    • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR to verify acetyl group placement (δ ~2.1 ppm for CH3) and piperazine ring substitution patterns .
    • 2D NMR (COSY, HSQC) to resolve complex coupling in the piperazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C13H14FN3O3: 303.10 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 260 nm) to assess purity (>98% for in vitro studies) .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:

  • Contradiction Analysis Workflow :
    • Assay standardization : Ensure uniform conditions (pH, temperature, solvent concentration) .
    • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) alongside functional assays (e.g., cAMP modulation) .
    • Structural analogs : Compare activity trends with derivatives (e.g., 2-(4-fluorophenyl)piperazine) to identify substituent-specific effects .
    • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .

Advanced: What strategies improve the compound’s stability in aqueous buffers for long-term pharmacological studies?

Methodological Answer:

  • Stability Optimization :
    • pH adjustment : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the acetyl group .
    • Lyophilization : Freeze-dry the compound and reconstitute in DMSO for stock solutions.
    • Accelerated stability testing : Monitor degradation via HPLC under stress conditions (e.g., 40°C, 75% humidity) .
  • Degradation products : Characterize by LC-MS to identify pathways (e.g., deacetylation or fluorophenyl ring oxidation) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A hazard) .
    • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
    • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers elucidate the compound’s mechanism of action in neuropharmacological targets?

Methodological Answer:

  • Target Identification :
    • Radioligand binding assays : Screen against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, common targets for fluorophenyl-piperazine derivatives .
    • Functional assays : Measure cAMP accumulation or calcium flux in transfected cell lines (e.g., HEK-293) .
  • Data Interpretation :
    • Use Schild analysis for receptor affinity (pKi) and efficacy (Emax) calculations.
    • Compare with reference compounds (e.g., aripiprazole for partial agonist profiles) .

Basic: What solubility challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

  • Solubility Profile :
    • Low aqueous solubility (<0.1 mg/mL) due to hydrophobic fluorophenyl and acetyl groups.
  • Mitigation Strategies :
    • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies.
    • Salt formation : Explore sodium or hydrochloride salts to enhance solubility .
    • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for improved bioavailability .

Advanced: What computational methods are effective for predicting metabolite formation and toxicity?

Methodological Answer:

  • In Silico Tools :
    • Metabolite prediction : Use software (e.g., GLORYx) to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .
    • Toxicity screening : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity.
    • Docking studies : Map interactions with metabolic enzymes (e.g., CYP3A4) to identify reactive intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid

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